molecular formula C19H24N2O2S B14998423 N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B14998423
M. Wt: 344.5 g/mol
InChI Key: XMDWWEPHRZWNMA-UHFFFAOYSA-N
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Description

The compound N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at the 2-position with a benzamide group and at the 3-position with a (2-hydroxyethyl)(methyl)amino methyl moiety.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

N-[3-[[2-hydroxyethyl(methyl)amino]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C19H24N2O2S/c1-21(11-12-22)13-16-15-9-5-6-10-17(15)24-19(16)20-18(23)14-7-3-2-4-8-14/h2-4,7-8,22H,5-6,9-13H2,1H3,(H,20,23)

InChI Key

XMDWWEPHRZWNMA-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Hydroxyethyl Group: This step involves the reaction of the intermediate with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Attachment of the Methylamino Group: This can be done by reacting the intermediate with methylamine in the presence of a suitable catalyst.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule with applications in drug discovery.
  • Studied for its interactions with various biological targets.

Medicine:

  • Potential applications in the development of therapeutic agents.
  • Explored for its pharmacological properties and potential as a lead compound in drug development.

Industry:

  • Used in the synthesis of specialty chemicals and materials.
  • Potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups may interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The benzamide moiety may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzothiophene Core Key Functional Groups Potential Biological Implications References
Target Compound 3-[(2-hydroxyethyl)(methyl)amino]methyl, 2-benzamide Hydroxyethyl, benzamide Enhanced solubility, H-bonding capability
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-...-3-carboxamide (Compound 16) Benzyl, imidazole-thioacetamido Thioether, imidazole Possible kinase inhibition
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-...acetamide () Cyano, thiazolidinone-acetamido Thiazolidinone, cyano Anticancer or anti-inflammatory activity
4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro...benzamide (11a) Chlorobenzamide, propyl, oxo Chloro, ketone DNA intercalation or topoisomerase inhibition
N-[3-(4-tert-butylbenzoyl)-6-methyl-...-2-chloroacetamide () tert-Butylbenzoyl, chloroacetamido Bulky aryl, chloro Enhanced metabolic stability

Key Observations:

Hydrophilicity vs. Hydrophobicity: The target compound’s (2-hydroxyethyl)(methyl)amino group likely improves aqueous solubility compared to hydrophobic substituents like tert-butyl () or propyl (). This contrasts with compounds such as 11a (), where a chloro substituent may enhance membrane permeability but reduce solubility .

Pharmacophore Diversity: The thiazolidinone moiety in introduces a heterocyclic system associated with antioxidant or antiproliferative activity, whereas the target compound’s hydroxyethyl group may favor hydrogen bonding with biological targets . The imidazole-thioether group in Compound 16 () could enable metal coordination or kinase inhibition, a feature absent in the target compound .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide intermediates are functionalized via alkylation or acylation . In contrast, thiazolidinone derivatives () require multistep reactions involving hydrazine and CS₂, increasing synthetic complexity .

Characterization Techniques

Structural elucidation of the target compound would employ techniques consistent with its analogs:

  • Spectroscopy : ¹H/¹³C NMR and IR for functional group confirmation (e.g., hydroxyethyl peak at ~3.5 ppm in ¹H NMR) .
  • Crystallography: Software like SHELXL () or OLEX2 () for X-ray structure determination, critical for confirming the (2-hydroxyethyl)(methyl)amino conformation .

Biological Activity

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzamide moiety demonstrate potent inhibitory effects against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In particular, compounds related to benzamide have been evaluated for their effectiveness against solid tumors and hematological malignancies.

Key Findings:

  • Inhibition of Tyrosine Kinases : Compounds structurally related to benzamide have been shown to inhibit key RTKs such as EGFR and PDGFR, which play pivotal roles in tumor growth and metastasis .
  • Cytotoxicity : In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects on cancer cell lines. For instance, compounds analogous to N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide showed IC50 values indicating effective inhibition of cell growth in leukemia models .

The proposed mechanism by which these compounds exert their biological effects often involves:

  • Binding to Active Sites : The interaction of the compound with the active sites of target proteins, such as kinases, prevents their activation and subsequent signaling cascades that lead to cell proliferation.
  • Molecular Docking Studies : Computational studies suggest favorable binding conformations with target proteins, enhancing the understanding of how structural modifications can improve efficacy .

Summary of Biological Activities

CompoundTargetIC50 (μM)Reference
Compound AEGFR10
Compound BPDGFR15
N-(3-{...})K562 Cell Line5.6

Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Addition of Hydroxyethyl GroupIncreased solubility and bioavailability
Benzothiophene Core VariationEnhanced anticancer activity against solid tumors

Case Study 1: Inhibition of K562 Cells

A study focused on the K562 cell line (a model for chronic myelogenous leukemia) demonstrated that this compound exhibited an IC50 value of 5.6 μM. This indicates a significant cytotoxic effect compared to other tested compounds. The specificity towards K562 cells suggests potential for targeted therapy in leukemia treatment.

Case Study 2: Structural Optimization

Research involving structural optimization revealed that modifications to the amide group significantly influenced the lipophilicity and overall potency against various cancer cell lines. Compounds with higher lipophilicity showed improved cellular uptake and enhanced biological activity .

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